N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

HIF-2α agonist Renal anemia Virtual screening

N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 494762-76-4) is a synthetic small molecule (MW 294.31 g/mol) built on a 3,5-disubstituted isoxazole-4-carboxamide core. The compound is structurally related to the side chain of the penicillin antibiotic oxacillin and has been noted as a scaffold in medicinal chemistry for generating HIF-2α agonists and xanthine oxidase inhibitors.

Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
CAS No. 494762-76-4
Cat. No. B3060526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
CAS494762-76-4
Molecular FormulaC17H14N2O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C17H14N2O3/c1-11-15(16(19-22-11)12-5-3-2-4-6-12)17(21)18-13-7-9-14(20)10-8-13/h2-10,20H,1H3,(H,18,21)
InChIKeyUNFOWFJELXQCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 494762-76-4): Core Scaffold Overview and Procurement Context


N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 494762-76-4) is a synthetic small molecule (MW 294.31 g/mol) built on a 3,5-disubstituted isoxazole-4-carboxamide core . The compound is structurally related to the side chain of the penicillin antibiotic oxacillin and has been noted as a scaffold in medicinal chemistry for generating HIF-2α agonists and xanthine oxidase inhibitors [1][2]. Its procurement is typically for use as a research chemical or a synthetic building block in hit-to-lead optimization campaigns.

Why In-Class Isoxazole-4-Carboxamides Cannot Simply Replace N-(4-Hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide


The biological activity of 3-phenyl-5-methyl-isoxazole-4-carboxamides is highly sensitive to the N-substituent. While the core scaffold is shared with oxacillin's side chain and other analogs, the specific N-(4-hydroxyphenyl) group introduces distinct hydrogen-bond donor/acceptor properties that cannot be mimicked by simple alkyl, unsubstituted phenyl, or heteroaryl replacements [1]. Literature on the HIF-2α agonist series demonstrates that structural modifications at this position directly modulate potency and pharmacokinetics; for instance, optimization of the hit compound v19 to lead 14d involved specific N-substituent changes that were critical for achieving oral bioavailability [1]. In xanthine oxidase inhibition, the 4′-hydroxy group on the phenyl ring is explicitly claimed as an essential feature for activity, making generic substitution without this moiety likely to result in loss of function [2]. Therefore, procurement of the exact compound is necessary to replicate reported biological activity.

Quantitative Differentiation Evidence for N-(4-Hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide


HIF-2α Agonist Scaffold: Potency Context vs. Optimized Leads from the Same Series

The target compound was identified as the core of hit compound v19 in a docking-based virtual screening campaign for HIF-2α agonists. While specific EC50 data for this exact compound is not reported, the v19 scaffold underwent structural optimization to yield lead 14d . Lead 14d demonstrated an EC50 of 1.78 μM in a functional HIF-2α agonism assay and an oral bioavailability of 68.71% in mice [1]. This establishes the target compound as the starting point for a series where N-substituent modifications were critical for potency and PK optimization. Users should note that the target compound itself has not been explicitly profiled in the published SAR, but it serves as the validated hit scaffold [1].

HIF-2α agonist Renal anemia Virtual screening

Xanthine Oxidase Inhibition: N-(4-Hydroxyphenyl) vs. N-(5-Hydroxy) Regioisomer in Patent Claims

Patent EP0429038 specifically claims a pharmaceutical composition for xanthine oxidase inhibition containing a compound of formula I where R is 4′-OH or 5′-OH [1]. This claim asserts that the 4′-hydroxy regioisomer (i.e., the target compound) is an active xanthine oxidase inhibitor. While the patent does not disclose explicit IC50 values in the abstract, the explicit inclusion of the 4′-OH isomer in the composition claim alongside the 5′-OH novel compound indicates that both regioisomers possess the requisite inhibitory activity. The 4′-OH isomer is therefore distinguished from other N-substituted phenyl analogs lacking this specific hydroxyl substitution pattern.

Xanthine oxidase inhibitor Hyperuricemia Gout

Structural Uniqueness vs. Common Oxacillin Side-Chain Analogs

The core 5-methyl-3-phenylisoxazole-4-carboxamide is a well-known substructure, most notably present as the side chain in the β-lactam antibiotic oxacillin [1]. However, oxacillin and its derivatives feature an amide bond linked to the penicillin nucleus, not the free N-(4-hydroxyphenyl) amide found in the target compound. This difference confers distinct physicochemical properties: the target compound has a molecular weight of 294.31 g/mol, a phenolic -OH capable of hydrogen bonding, and lacks the highly polar and reactive β-lactam ring . This makes it a more versatile and stable building block for medicinal chemistry compared to the full antibiotic structure or its des-hydroxy analogs.

Antibiotic analogs Oxacillin Building block

High-Value Application Scenarios for N-(4-Hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide


Hit-to-Lead Optimization for Renal Anemia HIF-2α Agonists

Based on its validated role as the hit scaffold (v19) in the discovery of novel HIF-2α agonists [1], this compound is most rationally procured as a starting point for medicinal chemistry optimization targeting renal anemia. The published SAR showing that modifications of the N-substituent can yield orally bioavailable leads (F = 68.71% for 14d) [1] provides a clear roadmap for derivative design.

Xanthine Oxidase Inhibitor Lead Identification

Patent claims (EP0429038) directly covering the compound as an active xanthine oxidase inhibitor [2] support its use in early-stage discovery programs for hyperuricemia or gout. Its procurement as a reference standard is justified where confirmation of the 4′-hydroxy regioisomer's activity is required before initiating a new chemical series.

Isosteric Building Block for Antibacterial SAR

Given the core scaffold's presence in oxacillin, this compound can serve as a fragment or bioisostere for exploring non-β-lactam antibacterial targets [3]. Its enhanced stability and absence of a β-lactam ring make it a safer and more flexible starting point for fragment-based drug discovery (FBDD) campaigns focused on penicillin-binding proteins or related targets.

Quote Request

Request a Quote for N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.